Tolazoline

Vue d'ensemble

Description

La tolazoline est un antagoniste non sélectif des récepteurs alpha-adrénergiques compétitifs. Elle est principalement utilisée comme vasodilatateur pour traiter les spasmes des vaisseaux sanguins périphériques, comme dans l'acrocyanose. La this compound a également été utilisée en médecine vétérinaire pour inverser la sédation induite par la xylazine .

Applications De Recherche Scientifique

Tolazoline has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its effects on various biological systems, particularly its vasodilatory effects.

Medicine: Used to treat persistent pulmonary hypertension of the newborn and as an antidote for certain drug overdoses.

Industry: Employed in the production of other pharmaceuticals and as a research tool in drug development

Mécanisme D'action

Target of Action

Tolazoline primarily targets the Alpha-1A adrenergic receptor and the Alpha-2A adrenergic receptor . These receptors are part of the adrenergic system, which plays a crucial role in the cardiovascular system, including regulating heart rate and blood pressure.

Mode of Action

This compound acts as a non-selective competitive α-adrenergic receptor antagonist . It blocks both alpha-1 and alpha-2 adrenergic receptors, inhibiting the vasoconstrictive effects of norepinephrine and other catecholamines . This leads to vasodilation , or the widening of blood vessels . Additionally, this compound has histamine agonist activity , which can contribute to its vasodilatory effects .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the adrenergic signaling pathway . By blocking the alpha-adrenergic receptors, this compound inhibits the normal vasoconstrictive response to catecholamines. This results in vasodilation and a decrease in blood pressure .

Result of Action

The primary molecular effect of this compound is the blockade of alpha-adrenergic receptors , leading to vasodilation . On a cellular level, this results in a decrease in vascular resistance and a reduction in blood pressure . This compound is used therapeutically to decrease pulmonary vascular resistance in conditions such as persistent pulmonary hypertension of the newborn (PPHN) .

Analyse Biochimique

Biochemical Properties

Tolazoline interacts with histamine, adrenergic, and cholinergic receptors . It has moderate alpha-adrenergic blocking activity and has histamine agonist activity . It usually reduces pulmonary arterial pressure and vascular resistance .

Cellular Effects

This compound is a pulmonary vasodilator indicated used to decrease pulmonary vascular resistance (PVR) in persistent pulmonary hypertension of the newborn (PPHN) . It exerts its effects by means of a direct effect on peripheral vascular smooth muscle and indirect effects produced, in part, by release of endogenous histamine .

Molecular Mechanism

The molecular mechanism of this compound involves vasodilation by means of a direct effect on peripheral vascular smooth muscle and indirect effects produced, in part, by release of endogenous histamine . It has moderate alpha-adrenergic blocking activity and has histamine agonist activity . This compound usually reduces pulmonary arterial pressure and vascular resistance .

Dosage Effects in Animal Models

In a study involving Holstein calves, it was found that at lower doses, administration of this compound caused coughing, increased frequency of defecation and mild increase in breathing effort . At higher doses, adverse effects such as bright red conjunctival mucous membrane, coughing, nasal discharge, salivation, increased breathing effort, CNS depression, signs of abdominal pain, straining, head pressing, restlessness, increased frequency of defecation and diarrhea were observed .

Méthodes De Préparation

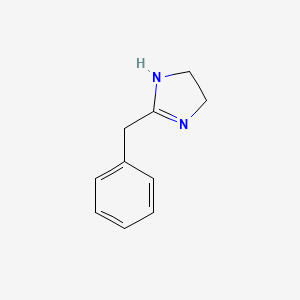

Voies de synthèse et conditions de réaction : La tolazoline peut être synthétisée par plusieurs méthodes. Une méthode courante implique la condensation de la benzylamine avec le glyoxal en présence d'ammoniac, suivie d'une cyclisation pour former le cycle imidazoline . Une autre méthode implique la réduction de la 2-benzyl-2-imidazoline en utilisant de l'hydrogène en présence d'un catalyseur au palladium .

Méthodes de production industrielle : La production industrielle de la this compound implique généralement les mêmes voies de synthèse, mais à plus grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs à flux continu et de techniques de purification avancées comme la cristallisation et la distillation sont courantes dans les environnements industriels .

Analyse Des Réactions Chimiques

Types de réactions : La tolazoline subit diverses réactions chimiques, notamment :

Oxydation : La this compound peut être oxydée pour former le N-oxyde de this compound.

Réduction : La réduction de la this compound peut produire de la 2-benzyl-2-imidazoline.

Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau du groupe benzyle.

Réactifs et conditions courants :

Oxydation : Des réactifs comme le peroxyde d'hydrogène ou les peracides sont couramment utilisés.

Réduction : L'hydrogène gazeux en présence d'un catalyseur au palladium est utilisé.

Substitution : Des agents halogénants comme le brome ou le chlore peuvent être utilisés pour les réactions de substitution.

Principaux produits :

Oxydation : N-oxyde de this compound.

Réduction : 2-benzyl-2-imidazoline.

Substitution : Dérivés halogénés de la this compound

4. Applications de la recherche scientifique

La this compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisée comme réactif en synthèse organique et comme ligand en chimie de coordination.

Biologie : Étudiée pour ses effets sur divers systèmes biologiques, en particulier ses effets vasodilatateurs.

Médecine : Utilisée pour traiter l'hypertension pulmonaire persistante du nouveau-né et comme antidote pour certaines surdoses de médicaments.

Industrie : Employée dans la production d'autres produits pharmaceutiques et comme outil de recherche dans le développement de médicaments

5. Mécanisme d'action

La this compound exerce ses effets principalement par son action en tant qu'antagoniste non sélectif des récepteurs alpha-adrénergiques. En bloquant les récepteurs alpha-1 et alpha-2 adrénergiques, la this compound inhibe les effets vasoconstricteurs de la norépinéphrine et d'autres catécholamines, entraînant une vasodilatation. De plus, la this compound possède une activité agoniste modérée de l'histamine, qui contribue à ses effets vasodilatateurs .

Composés similaires :

Phénolamine : Un autre antagoniste non sélectif des récepteurs alpha-adrénergiques ayant des effets vasodilatateurs similaires.

Prazosine : Un antagoniste sélectif des récepteurs alpha-1 adrénergiques principalement utilisé pour traiter l'hypertension.

Clonidine : Un agoniste des récepteurs alpha-2 adrénergiques ayant des effets pharmacologiques différents, mais certaines utilisations thérapeutiques qui se chevauchent.

Unicité de la this compound : L'action antagoniste non sélective de la this compound sur les récepteurs alpha-1 et alpha-2 adrénergiques, combinée à son activité agoniste de l'histamine, la rend unique parmi les vasodilatateurs. Ce double mécanisme permet un éventail plus large d'applications thérapeutiques, en particulier dans le traitement des affections impliquant une vasoconstriction sévère .

Comparaison Avec Des Composés Similaires

Phentolamine: Another non-selective alpha-adrenergic receptor antagonist with similar vasodilatory effects.

Prazosin: A selective alpha-1 adrenergic receptor antagonist used primarily to treat hypertension.

Clonidine: An alpha-2 adrenergic receptor agonist with different pharmacological effects but some overlapping therapeutic uses.

Uniqueness of Tolazoline: this compound’s non-selective antagonistic action on both alpha-1 and alpha-2 adrenergic receptors, combined with its histamine agonist activity, makes it unique among vasodilators. This dual mechanism allows for a broader range of therapeutic applications, particularly in treating conditions involving severe vasoconstriction .

Propriétés

IUPAC Name |

2-benzyl-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-5H,6-8H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIVZKJJQOZQXQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

59-97-2 (mono-hydrochloride) | |

| Record name | Tolazoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3023683 | |

| Record name | Tolazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tolazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.36e+00 g/L | |

| Record name | Tolazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00797 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tolazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Vasodilation by means of a direct effect on peripheral vascular smooth muscle and indirect effects produced, in part, by release of endogenous histamine; tolazoline has moderate alpha-adrenergic blocking activity and has histamine agonist activity. Tolazoline usually reduces pulmonary arterial pressure and vascular resistance. | |

| Record name | Tolazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00797 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

59-98-3 | |

| Record name | Tolazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tolazoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00797 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | tolazoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tolazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3023683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tolazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.408 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CHH9H12AQ3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Tolazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

174 °C | |

| Record name | Tolazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00797 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tolazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014935 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

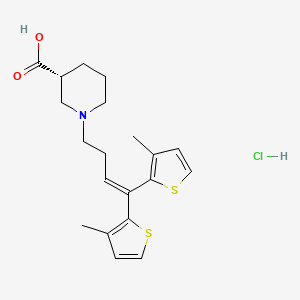

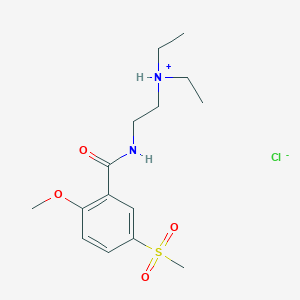

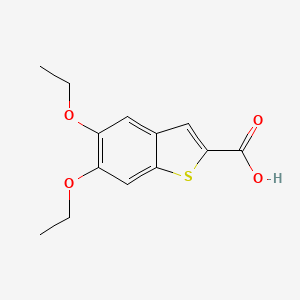

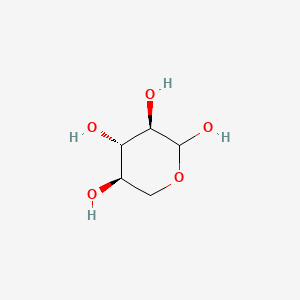

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for tolazoline?

A1: this compound is a potent vasodilator acting on both arteries and veins, with a significant impact on the pulmonary vasculature. While initially classified as an alpha-adrenergic blocking agent, research suggests its primary vasodilatory effect is mediated through histamine receptors, specifically H1 and H2 receptors. [, , ]

Q2: How does this compound affect pulmonary hypertension caused by hypoxia?

A2: Studies in lambs indicate that this compound does not effectively decrease pulmonary hypertension caused by hypoxia. Additionally, it has minimal impact on the redistribution of blood flow typically observed during hypoxemia. []

Q3: What is the role of histamine receptors in this compound's vasodilatory effect?

A3: Research in newborn lambs demonstrated that this compound's pulmonary vasodilatory action is mediated through both H1 and H2 histamine receptors. Blocking these receptors significantly diminishes or even abolishes this compound's vasodilatory effect. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C10H12N2 and a molecular weight of 159.22 g/mol.

Q5: How does the position of dimethoxy substitution on the this compound molecule affect its activity at alpha-adrenoreceptors?

A6: Research shows that dimethoxy substitution at positions 2,5 or 3,5 on the this compound molecule results in potent and selective agonists at alpha-1 adrenoceptors. Conversely, the same substitution at positions 2,3 or 3,4 renders the compound inactive at these receptors. [, ]

Q6: What is the effect of 2,3-dimethoxy substitution on this compound's activity?

A7: 2,3-Dimethoxythis compound acts as a partial agonist at alpha-2 adrenoceptors, exhibiting an intrinsic activity comparable to clonidine but less than UK-14,304. This derivative shows high potency as an alpha-2 adrenoceptor agonist. [, ]

Q7: Does benzylic hydroxyl substitution affect this compound's alpha-adrenoceptor blocking activity?

A8: Yes, introducing a benzylic hydroxyl group to the this compound molecule, regardless of R(-) or S(+) configuration, significantly reduces its affinity for both alpha-1 and alpha-2 adrenoceptors. This contradicts the prediction of the Easson-Stedman hypothesis. []

Q8: How is this compound absorbed and what is its volume of distribution?

A9: this compound is effectively absorbed following intravenous, endotracheal, or endobronchial administration. Studies in dogs reveal a rapid increase in plasma concentration after endotracheal and endobronchial administration, with a volume of distribution ranging from 3.4 to 1657 mL/kg. [, , ]

Q9: What factors influence this compound's half-life?

A10: this compound's half-life can vary significantly depending on the route of administration and the species studied. Research in dogs shows a half-life of 225 minutes after endotracheal administration and 156 minutes after endobronchial administration. In neonates, the half-life ranges from 1.47 to 41.25 hours and correlates inversely with urine output, suggesting renal clearance plays a significant role. [, , ]

Q10: What is the relationship between this compound plasma concentration and its effects on the cardiovascular system?

A11: Studies in dogs demonstrate a clear relationship between plasma concentration and this compound's effects. Endotracheal administration leads to a rapid increase in plasma concentration, accompanied by a transient decrease in mean blood pressure followed by a gradual increase above baseline. Tachycardia is also observed, peaking around 90 minutes post-administration. These findings indicate that this compound's pharmacological effects are measurable and dose-dependent. []

Q11: Does the route of administration affect the pharmacokinetics of this compound?

A12: Yes, the route of administration appears to influence this compound's pharmacokinetics. For instance, studies in dogs show a faster absorption and shorter half-life following endobronchial administration compared to endotracheal administration. [, ]

Q12: How effective is this compound in treating persistent pulmonary hypertension in infants after cardiac surgery?

A14: In a study involving infants with pulmonary hypertension post-cardiac surgery, this compound effectively reduced mean pulmonary artery pressure and pulmonary vascular resistance in some but not all infants. The effectiveness varied and some infants experienced significant side effects, including gastrointestinal hemorrhage. []

Q13: Can this compound be used to reverse xylazine-induced sedation in animals?

A15: Yes, this compound has been shown to effectively reverse xylazine-induced sedation in various animal models, including cats, horses, ponies, moose, elephants, and sheep. It effectively antagonizes the sedative, bradycardic, and hypothermic effects of xylazine. [, , , , , ]

Q14: Is this compound effective in treating persistent hypoxemia in preterm infants with severe hyaline membrane disease?

A16: While research suggests a potential benefit, this compound's use in this context should be approached cautiously. Studies show a varied response rate, with some infants experiencing significant improvement in arterial oxygenation while others show little or no response. Additionally, severe complications potentially linked to this compound have been reported. [, ]

Q15: Is there a potential for drug interaction between this compound and cimetidine?

A18: Yes, co-administration of this compound and cimetidine, a histamine H2 receptor antagonist, can have clinically significant interactions. Since this compound's vasodilatory effect is partially mediated by H2 receptors, cimetidine can reduce or abolish this effect, potentially leading to a worsening of pulmonary hypertension. [, , ]

Q16: How have this compound dosages evolved over time?

A20: Initial this compound dosages were pulse doses of 1 to 2 mg/kg. Over time, with a better understanding of its pharmacokinetics and pharmacodynamics, clinical practice shifted towards continuous infusions, with dosages sometimes reaching 10 mg/kg/h. []

Q17: What is the role of this compound in understanding the interplay between alpha-adrenergic and histaminergic systems in the cardiovascular system?

A21: Research on this compound's mechanism of action highlights the complex interplay between alpha-adrenergic and histaminergic systems in regulating vascular tone. While initially categorized as an alpha-blocker, this compound's vasodilatory effect is primarily mediated by histamine receptors, particularly in certain vascular beds and species. This underscores the need to consider multiple receptor systems when investigating the pharmacological effects of drugs and highlights the potential for developing more targeted therapies based on a deeper understanding of these interactions. [, ]

Q18: How does the research on this compound contribute to our understanding of neonatal and fetal pulmonary circulation?

A22: Studies investigating this compound's effects on pulmonary blood flow in fetal and neonatal animal models provide valuable insights into the unique characteristics and regulation of pulmonary circulation during these developmental stages. Findings regarding this compound's varying efficacy, developing refractoriness, and potential for adverse effects emphasize the complexity of managing pulmonary hypertension in neonates and highlight the need for further research to develop safer and more effective treatment strategies. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.